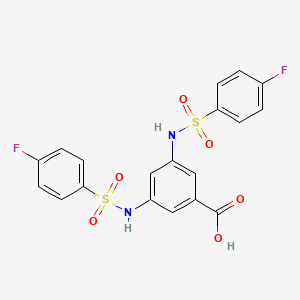

3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid is a chemical compound with the molecular formula C19H14F2N2O6S2 and a molecular weight of 468.45 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of 19 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, 6 oxygen atoms, and 2 sulfur atoms .Scientific Research Applications

Antitumor Applications

Research has shown that sulfonamide derivatives, such as those related to 3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid, can be potent antitumor agents with low toxicity. Specifically, the study by Huang, Lin, and Huang (2001) synthesized sulfonamide derivatives containing 5-flurouracil and nitrogen mustard, demonstrating significant antitumor activity in mice with a high therapeutic index (Huang, Lin, & Huang, 2001).

Liquid-Crystalline Complexes

Kishikawa, Hirai, and Kohmoto (2008) explored the synthesis of a polymerizable benzoic acid derivative similar to this compound. They found that these derivatives form monotropic smectic A liquid crystal phases, which can be photopolymerized while maintaining multilayered structures. This has potential applications in materials science (Kishikawa, Hirai, & Kohmoto, 2008).

Surface Anchors for Metal Oxides

Nakhle, Trammell, Sigel, Meyer, and Erickson (1999) developed a compound similar to this compound, known as 3,5-bis(phosphonomethyl)benzoic acid, as a bivalent anchor for metal oxide surfaces. They demonstrated its utility in binding to metal oxide surfaces, which is significant for developing new materials and coatings (Nakhle et al., 1999).

Antimicrobial and Molluscicidal Activity

Orjala, Erdelmeier, Wright, Rali, and Sticher (1993) isolated prenylated benzoic acid derivatives from Piper aduncum leaves, which showed significant antimicrobial and molluscicidal activities. These compounds, similar in structure to this compound, highlight the potential use of such derivatives in developing new antimicrobial agents (Orjala et al., 1993).

Polyimide Films

The synthesis of 3,5-bis(4-aminophenoxy) benzoic acid by Xu Yong-fen (2012) for producing various aromatic polyimide films demonstrates the utility of such compounds in creating materials with high transmissivity and excellent hydrophobic performances. This research suggests potential applications in advanced material science and engineering (Xu Yong-fen, 2012).

Coordination Polymers and Photophysical Properties

Sivakumar, Reddy, Cowley, and Butorac (2011) studied lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, similar to this compound. They found that these polymers exhibit interesting photophysical properties, suggesting potential applications in photonics and materials science (Sivakumar et al., 2011).

Properties

IUPAC Name |

3,5-bis[(4-fluorophenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N2O6S2/c20-13-1-5-17(6-2-13)30(26,27)22-15-9-12(19(24)25)10-16(11-15)23-31(28,29)18-7-3-14(21)4-8-18/h1-11,22-23H,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYDBOQXPHSEFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>70.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85199529 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2433378.png)

![N-benzyl-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide](/img/structure/B2433379.png)

![(Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2433381.png)

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B2433386.png)

![[6-(Butylamino)-1-phenylpyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine](/img/structure/B2433387.png)

![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2433388.png)

![1-[(Cyclohexylmethyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2433393.png)